Strontium dihydroxide, scientifically known as strontium hydroxide, has the chemical formula . This compound consists of one strontium ion and two hydroxide ions, making it a strong base. Strontium hydroxide exists in several forms, including anhydrous, monohydrate, and octahydrate. It is typically encountered as a white crystalline powder that is hygroscopic and deliquescent, meaning it can absorb moisture from the air and dissolve in it. The compound is known for its caustic properties, which can cause severe irritation to skin and eyes upon contact .
These reactions illustrate the compound's role as a strong base and its reactivity with various substances
Strontium hydroxide can be synthesized through several methods:
Strontium hydroxide has several important applications:
Studies on the interactions of strontium hydroxide primarily focus on its reactivity with acids and its role in precipitation reactions with various anions like sulfate and carbonate. Its ability to absorb carbon dioxide from the atmosphere also highlights its potential interactions in environmental chemistry contexts
Strontium hydroxide has several similar compounds that share similar properties but differ significantly in their chemical behavior or applications: Strontium dihydroxide is unique due to its specific reactivity patterns and applications, particularly in sugar refining and pyrotechnics, distinguishing it from other alkaline earth metal hydroxides .Compound Chemical Formula Solubility Unique Features Calcium Hydroxide Soluble Less soluble than strontium hydroxide; used in construction Barium Hydroxide More soluble Stronger base; used in various chemical processes Magnesium Hydroxide Slightly soluble Used as an antacid; less caustic than strontium hydroxide Lithium Hydroxide Soluble Used in batteries; smaller cation size affects reactivity
The discovery of strontium in 1790 by Adair Crawford during analyses of the mineral witherite (BaCO₃) laid the groundwork for Sr(OH)₂ research. Crawford identified a new mineral, strontianite (SrCO₃), which Humphry Davy later used in 1808 to isolate metallic strontium via electrolysis. Early industrial applications emerged in the 19th century, with Sr(OH)₂ becoming pivotal in the strontian process for sugar extraction from molasses due to its ability to form soluble strontium saccharates.
The 20th century saw Sr(OH)₂ transition into materials science, driven by its role in cathode-ray tube glass production and radioactive strontium-90 isolation. Structural characterization breakthroughs, such as the 2003 neutron diffraction determination of Sr(OH)₂·8H₂O’s crystal lattice, provided atomic-level insights that enabled modern coordination chemistry applications.
Sr(OH)₂ has gained renewed attention for:
Industrial demand persists for high-purity Sr(OH)₂·8H₂O (purity >99.5%), particularly in lubricant waxes and polymer stabilization. Recent studies have optimized crystal growth, achieving particles exceeding 1,000 μm via controlled cooling and seeding techniques.
Strontium’s large ionic radius (1.18 Å) and flexible coordination geometry (6–9 ligands) enable diverse complex formation. Density functional theory (DFT) analyses reveal:
The octahydrate Sr(OH)₂·8H₂O exhibits a unique double-layer structure with Sr²⁺ ions in square antiprismatic coordination by eight water molecules. This hydrate’s solubility anomaly—1.77 g/100 g H₂O at 20°C vs. 47.71 g/100 g at 100°C—enables temperature-driven crystallization.
Industrial production of strontium dihydroxide frequently originates from strontium carbonate (SrCO₃) through a two-stage thermal decomposition and hydration process. SrCO₃ is first calcined at elevated temperatures (≥1,200°C) to yield strontium oxide (SrO) and carbon dioxide:
$$ \text{SrCO}3 \xrightarrow{\Delta} \text{SrO} + \text{CO}2 \uparrow $$
Subsequent hydration of SrO with water produces Sr(OH)₂:
$$ \text{SrO} + \text{H}2\text{O} \rightarrow \text{Sr(OH)}2 $$
This exothermic reaction proceeds efficiently under controlled humidity, with the anhydrous form dominating at temperatures above 100°C [1] [6]. Industrial scalability is achieved through fluidized-bed reactors, which optimize heat transfer and minimize byproduct formation. Recent innovations include the use of carbonation-resistant crucibles to prevent back-reaction with atmospheric CO₂ during cooling [1] [4].
Ultrasonic irradiation has emerged as a high-efficiency method for producing nanostructured Sr(OH)₂. A representative protocol involves reacting strontium(II) acetate with sodium hydroxide (NaOH) or tetramethylammonium hydroxide (TMAH) under ultrasonic fields (20–40 kHz). Key parameters influencing morphology include:
Parameter | Effect on Morphology | Optimal Range |
---|---|---|
Sr²⁺ concentration | Higher concentrations favor rod-like structures | 0.1–0.5 M |
Ultrasonic power | Increased power reduces particle aggregation | 150–250 W |
Aging time | Prolonged duration enhances crystallinity | 30–120 minutes |
Ultrasonic cavitation accelerates nucleation rates by generating localized high-pressure zones, enabling the formation of sub-100 nm Sr(OH)₂ particles with narrow size distributions [3]. Post-synthetic annealing at 400°C converts intermediate hydroxides to phase-pure SrCO₃, demonstrating the method’s versatility for derivative compounds [3].
The solubility profile of Sr(OH)₂ governs its crystallization kinetics. In aqueous systems, solubility increases markedly with temperature:
$$ \text{Sr(OH)}2 \rightleftharpoons \text{Sr}^{2+} + 2\text{OH}^- \quad (K{sp} = 3.2 \times 10^{-4} \text{ at } 25^\circ\text{C}) $$
Cooling saturated solutions from 80°C to 25°C induces supersaturation, driving the growth of monoclinic Sr(OH)₂·8H₂O crystals. In situ Raman spectroscopy studies reveal that crystallization proceeds via a transient SrHO⁺–OCO₂²⁻ intermediate phase, which templates oriented attachment of hydroxide layers [4]. pH modulation below 12.5 destabilizes the intermediate, favoring isotropic growth, whereas alkaline conditions (pH > 13) promote anisotropic nanorod formation [6].
Advanced analytical frameworks ensure consistent Sr(OH)₂ quality across production batches:
Real-time monitoring using fiber-optic pH probes and conductivity meters enables closed-loop control of precipitation reactors, reducing hydroxide variability to <2% batch-to-batch [1] [6].
Strontium dihydroxide serves as a precursor for engineered SrCO₃ nanostructures via gas-solid reactions. Exposure to humid CO₂ triggers topotactic conversion:
$$ \text{Sr(OH)}2\cdot 8\text{H}2\text{O} + \text{CO}2 \rightarrow \text{SrCO}3 + 9\text{H}_2\text{O} $$
Vapor-liquid-solid (VLS) growth mechanisms dominate under low CO₂ partial pressures (≤0.1 atm), yielding vertically aligned SrCO₃ nanorod arrays with aspect ratios >20:1 [2] [4]. Transmission electron microscopy (TEM) lattice imaging confirms epitaxial relationships between Sr(OH)₂ (110) and SrCO₃ (002) planes, with interfacial water layers mediating lattice strain [4]. Additives like TMAH modulate surface energies, enabling selective growth of hexagonal prismatic morphologies [3].
Strontium dihydroxide exists in multiple crystalline forms, each exhibiting distinct structural characteristics that reflect its coordination environment and hydration state. The compound can be isolated as an anhydrous form, a monohydrate (Sr(OH)₂·H₂O), or most commonly as the octahydrate (Sr(OH)₂·8H₂O) [1] [2].
The anhydrous form of strontium dihydroxide crystallizes in a structure characterized by polyhedral coordination geometry. X-ray diffraction studies have revealed that the strontium ion adopts a seven-coordinate environment, where the Sr²⁺ center is surrounded by seven hydroxide ions with an average Sr-O distance of 2.60 Å [3]. This high coordination number reflects the ionic character of the bonding and the relatively large ionic radius of the strontium cation compared to other alkaline earth metals.
The monohydrate form (Sr(OH)₂·H₂O) presents a distinct crystallographic arrangement. Single crystal Raman spectroscopy investigations have demonstrated that the monohydrate exhibits hydroxide coordination in a trigonal prismatic structure around the Sr²⁺ ion, with the structure bicapped by the oxygen atoms of the water molecules [4] [3]. This coordination geometry represents an intermediate case between the anhydrous and highly hydrated forms.
The octahydrate form (Sr(OH)₂·8H₂O) exhibits the most extensively studied crystal structure among the strontium hydroxide polymorphs. This form crystallizes in the tetragonal space group P4/ncc with unit cell parameters a = 9.017(1) Å and c = 11.603(1) Å [2]. The structure consists of distinctive double layers of H₂O and OH⁻ ions separated by Sr²⁺ ions along the c-axis [1] [5].
High-precision neutron diffraction studies conducted at multiple temperatures (20 K, 100 K, and 200 K) have provided detailed structural information. The Sr²⁺ ions are eight-coordinated by water oxygen atoms in a square antiprismatic configuration [1] [5]. The coordination polyhedron belongs to point group D₂ as a result of space group symmetry, with only marginal deviations from the higher symmetry C₄ᵥ characteristic of a tetragonal antiprism [2].
Each water molecule in the octahydrate structure engages in three hydrogen bonds, creating an extensive hydrogen bonding network. The hydroxide ions form chains of acceptor and donor bonds along the fourfold axis, with oxygen atoms engaged in four bonds with water molecules. This arrangement results in both non-equivalent oxygen atoms having square-pyramidal environments of five hydrogen atoms, with overall bonding configurations resembling distorted octahedra [1] [5].
The structural evolution from anhydrous to octahydrate forms reveals a systematic change in coordination environment. The anhydrous form features direct Sr²⁺-OH⁻ coordination with seven hydroxide ligands, while the monohydrate introduces water molecules into the coordination sphere while maintaining some direct hydroxide coordination. The octahydrate represents a complete segregation of the Sr²⁺ cation from the hydroxide anions, with the metal center exclusively coordinated by water molecules [2].
The coordination chemistry of strontium in hydroxide environments exhibits remarkable diversity depending on the degree of hydration and the chemical environment. Systematic investigations have revealed that the strontium cation can adopt coordination numbers ranging from four to eight, with the specific geometry influenced by the nature and number of coordinating ligands [3].
In aqueous environments, strontium dihydroxide complexes demonstrate a preference for coordination numbers of six to eight. Quantum chemical calculations using density functional theory have identified that the most stable coordination number for Sr²⁺ in hydroxide-containing systems is six, with a distorted trigonal antiprismatic geometry [3]. This coordination preference reflects the balance between electrostatic attraction and steric constraints imposed by the hydroxide and water ligands.
The average Sr-O bond distances in the primary coordination sphere vary systematically with the nature of the coordinating ligands. For water molecules in the first coordination shell, the Sr-Owater distances range from 2.616 Å in pure hydrate complexes to longer distances as hydroxide ions are introduced into the coordination sphere [3]. Similarly, Sr-Ohydroxide distances in the first coordination shell average 2.455 Å for monohydroxide complexes, increasing to 2.482 Å for tetrahydroxide species [3].
The secondary coordination sphere plays a crucial role in stabilizing strontium hydroxide complexes, particularly in aqueous solutions. Theoretical investigations have demonstrated that the inclusion of explicit second-shell water molecules is essential for accurate structural modeling [3]. Without this secondary shell, calculated structures often exhibit unphysical open regions in the primary coordination sphere.
The average Sr-O distances to second shell waters range from 4.394 Å to 4.464 Å, with these distances decreasing as the number of hydroxide ions in the first shell increases [3]. This counterintuitive behavior results from the weakening of first-shell Sr-water bonds in the presence of hydroxide ions, which strengthens the interactions between first and second shell water molecules.
The coordination geometry around strontium exhibits systematic variations with the degree of hydroxide substitution. Complexes containing one, two, or three hydroxide ions preferentially adopt six-coordinate geometries with distorted trigonal antiprismatic arrangements [3]. In contrast, systems with four hydroxide ions show a preference for five-coordinate geometries, reflecting the increased electrostatic repulsion between the negatively charged hydroxide ligands.
The structural flexibility of strontium hydroxide complexes is evidenced by the relatively small energy barriers for interconversion between different coordination modes. Proton transfer mechanisms can facilitate transformation from one coordination geometry to another, with energy barriers as low as 3.0 kJ/mol for the conversion between dihydroxide and monohydroxide coordination modes [3].
Gas-phase quantum chemical calculations have provided fundamental insights into the intrinsic structural preferences of strontium dihydroxide molecules, free from the complicating effects of solvation and crystal packing forces. These calculations have employed various levels of theory, including density functional theory (DFT) methods with hybrid functionals and post-Hartree-Fock approaches [6].
High-level quantum chemical calculations using B3LYP and MP2 methods have established that gas-phase Sr(OH)₂ molecules adopt a bent geometry at the metal center [6]. This bending, which distinguishes Sr(OH)₂ from the lighter alkaline earth metal hydroxides, arises from d orbital involvement in the bonding. The calculated O-H stretching frequency for gas-phase Sr(OH)₂ is 3760.6 cm⁻¹ in solid argon matrices, which represents a systematic decrease from the lighter congeners in the alkaline earth series [6].
The bent geometry reflects the partially covalent character of the Sr-O bonding, despite the predominantly ionic nature of these compounds. The deviation from linearity indicates that the bonding involves not only electrostatic interactions but also orbital overlap contributions, particularly involving the strontium d orbitals.
Quantum chemical calculations have revealed that although Sr(OH)₂ molecules are predominantly ionic, the O-H stretching frequencies do not reach the ionic limit of gaseous OH⁻ due to cation-anion polarization effects and pπ → dπ interactions [6]. These interactions contribute to the overall stability of the molecule and influence its spectroscopic properties.
The electronic structure calculations indicate that the strontium center maintains a formal oxidation state of +2, with the hydroxide ligands bearing significant negative charge. However, the actual charge distribution deviates from a purely ionic model due to polarization effects and orbital mixing.
Gas-phase vibrational spectroscopy data, supported by quantum chemical calculations, provide detailed information about the molecular dynamics of Sr(OH)₂. The O-H stretching modes occur at 3760.6 cm⁻¹ in argon matrices, while the Sr-O stretching modes appear at 479.0 cm⁻¹ [7]. These frequencies reflect the strength of the respective bonds and provide benchmarks for validating theoretical calculations.
The vibrational spectrum of Sr(OH)₂ in different matrix environments (neon, argon, and hydrogen) shows systematic variations that reflect the influence of the local environment on the molecular geometry and electronic structure [7]. These variations provide insights into the sensitivity of the molecule to external perturbations.
Density functional theory calculations have provided comprehensive insights into the structural, energetic, and electronic properties of strontium dihydroxide complexes. These investigations have employed various exchange-correlation functionals, including the meta-generalized gradient approximation (meta-GGA) TPSS functional, to achieve accurate descriptions of the system [3].
The most reliable DFT calculations of strontium hydroxide systems have utilized the TPSS exchange-correlation functional combined with def2-TZVP basis sets of polarized triple-ζ quality [3]. The strontium center is treated using an effective core potential (ECP) that replaces the core 1s-3d electrons while explicitly treating the valence electrons. This approach provides an optimal balance between computational efficiency and accuracy.
Resolution-of-the-identity DFT (RI-DFT) techniques have been employed to accelerate the calculations while maintaining high accuracy. The computational parameters include tight convergence criteria: SCF energy convergence of 10⁻⁹ hartree, structural energy convergence of 10⁻⁶ hartree, and energy gradient convergence of 10⁻³ hartree per bohr [3].
The treatment of solvation effects has proven crucial for obtaining accurate structural and energetic predictions. The COSMO (Conductor-like Screening Model) continuum solvation model has been extensively employed, with parameters optimized for aqueous solutions [3]. The molecular cavities are constructed using spheres with radii of 2.223 Å for Sr, 1.720 Å for O, and 1.300 Å for H.
Comparative studies using different dielectric constants (εᵣ = ∞ versus εᵣ = 80) have shown minimal differences in geometry and energy, with average changes in bond lengths of only 0.0001 Å and energy differences of less than 0.6 kJ/mol [3]. This insensitivity to the specific dielectric constant value indicates the robustness of the solvation model.
DFT calculations have provided detailed thermochemical data for strontium dihydroxide systems. Zero-point vibrational energies and finite temperature corrections have been calculated using numerical frequency analysis. A frequency scaling factor of 1.0 has been validated for the TPSS functional based on benchmark calculations [3].
The calculated thermochemical properties include enthalpic and entropic contributions at 298.15 K, allowing for the determination of Gibbs free energies. These calculations have revealed that thermochemical effects are crucial for understanding the relative stabilities of different coordination modes, with significant differences between SCF energies and Gibbs free energies [3].
The inclusion of dispersion corrections through the DFT-D3 method has been evaluated for systems containing multiple solvation shells. While these corrections do not qualitatively alter the relative energies of structural isomers, they provide quantitative refinements that improve the accuracy of binding energies and intermolecular interaction strengths [3].
The hydration of strontium dihydroxide profoundly influences its molecular architecture, coordination geometry, and dynamic behavior in aqueous solutions. Systematic investigations have revealed that the number of explicit water molecules included in theoretical models critically affects the predicted structural and energetic properties [3].
The inclusion of a complete first hydration shell around strontium hydroxide complexes leads to coordination numbers ranging from four to seven, depending on the number of hydroxide ions present [3]. However, calculations employing only first-shell water molecules often result in structures with unphysical open regions in the coordination sphere, indicating incomplete solvation.
The average number of hydrogen bonds per water molecule in first-shell-only models is 2.33, which is significantly lower than values observed in bulk water (3.5-3.7) [3]. This deficiency in hydrogen bonding reflects the incomplete solvation environment and highlights the limitations of single-shell models.
The incorporation of explicit second-shell water molecules dramatically improves the physical realism of calculated structures. Systems with two complete solvation shells exhibit average hydrogen bond numbers of 3.39 per water molecule and 3.27 per hydroxide group, values that approach those observed in bulk water [3].
The second hydration shell eliminates the open regions observed in first-shell-only calculations and resolves the energetic instabilities that plague single-shell models. The resulting structures exhibit closed hydrogen bond networks that better represent the true aqueous environment.
The dynamic nature of hydration shells is evidenced by the facile interconversion between different coordination modes. Proton transfer mechanisms can facilitate migration of hydroxide ions between the first and second coordination shells, with energy barriers as low as 3.0 kJ/mol [3]. This low barrier indicates that the coordination environment is highly dynamic, with frequent exchange of ligands between shells.
The calculated transition state for the dihydroxide to monohydroxide conversion reveals that the process involves concerted proton transfer from a second-shell water molecule to a first-shell hydroxide ion. This mechanism explains the coexistence of multiple coordination modes in aqueous solutions.
The progressive hydration of strontium dihydroxide leads to systematic changes in bond lengths and coordination geometries. The average Sr-O distances to first-shell water molecules increase from 2.616 Å in pure hydrate complexes to 2.708 Å in tetrahydroxide systems [3]. Conversely, the Sr-O distances to second-shell waters decrease from 4.464 Å to 4.394 Å as the number of first-shell hydroxides increases.
These distance changes reflect the competing effects of electrostatic attraction and steric repulsion. The presence of negatively charged hydroxide ions in the first shell weakens the Sr-water interactions while strengthening the hydrogen bonding network that connects the first and second shells.
The energetic consequences of hydration are substantial, with the formation of strontium hydroxide complexes being consistently favorable compared to separate hydrated ions. The stabilization energy decreases systematically with increasing numbers of hydroxide ions: -32.4 kJ/mol for monohydroxide, -59.4 kJ/mol for dihydroxide, and -76.7 kJ/mol for trihydroxide formation [3].
However, the successive addition of hydroxide ions becomes progressively less favorable, with the addition of a fourth hydroxide ion being energetically unfavorable by +24.1 kJ/mol [3]. This trend indicates that tetrahydroxide species are unlikely to exist in aqueous solutions, consistent with the known basic rather than amphoteric behavior of strontium hydroxide.
Coordination Mode | First Shell Sr-O_water (Å) | Second Shell Sr-O_water (Å) | Stabilization Energy (kJ/mol) |
---|---|---|---|
Hydrate | 2.616 | 4.464 | Reference |
Monohydroxide | 2.621 | 4.409 | -32.4 |
Dihydroxide | 2.634 | 4.401 | -59.4 |
Trihydroxide | 2.668 | 4.394 | -76.7 |
Tetrahydroxide | 2.708 | 4.397 | +24.1 |
The hydration effects demonstrate that accurate modeling of strontium dihydroxide requires explicit consideration of at least two solvation shells. The resulting structures exhibit realistic coordination geometries, complete hydrogen bonding networks, and energetic stabilities that are consistent with experimental observations of the moderate basicity and high aqueous solubility of strontium hydroxide compounds.
Corrosive;Irritant